molecular formula C4H5NO3 B3322812 2-Oxoazetidine-3-carboxylic acid CAS No. 1539087-28-9

2-Oxoazetidine-3-carboxylic acid

Cat. No. B3322812
CAS RN: 1539087-28-9
M. Wt: 115.09 g/mol
InChI Key: TUKBZULTJRRCPE-UHFFFAOYSA-N
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Description

2-Oxoazetidine-3-carboxylic acid is a non-protein amino acid . It is toxic in nature . Its formula is C4H5NO3 and its molecular weight is 115.09 g/mol .


Synthesis Analysis

The synthesis of azetidine derivatives is an important yet undeveloped research area . Optically inactive azetidine was obtained in small yield from the neurotransmitter GABA by α-bromination, followed by removal of hydrogen bromide from the intermediate γ-amino-α-bromobutyric acid and ring closure by treatment with a barium hydroxide solution .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Oxoazetidine-3-carboxylic acid and related compounds exhibit valuable dual reactivity, which is utilized in a broad range of synthetic applications. These compounds are considered both as protected α-amino aldehydes and masked β-amino acids. They have been used in the synthesis of substances of biological interest, including α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products. These applications highlight the compound's versatility in stereocontrolled synthesis and its potential in creating biologically active substances (Alcaide & Almendros, 2002).

Enzyme Inhibition and Biological Activities

β-Lactam derivatives of 2-oxoazetidine-3-carboxylic acid have been explored as enzyme inhibitors. Although some compounds did not show significant activity as fibrinogen inhibitors or for thrombocyte aggregation, their structural properties and synthesis offer potential for developing novel inhibitors for various enzymes. This indicates a pathway for future research into their biological activities and possible therapeutic applications (Schneider & Otto, 2001).

Safety And Hazards

This compound is classified as a combustible solid . Its flash point is not applicable . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on developing synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .

properties

IUPAC Name

2-oxoazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKBZULTJRRCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoazetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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